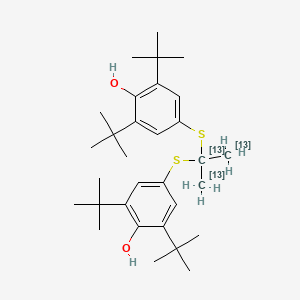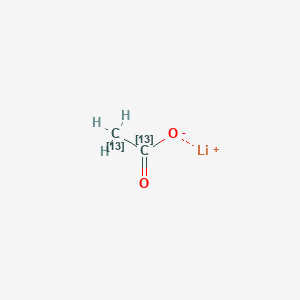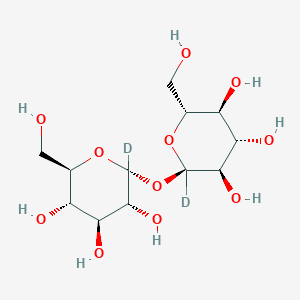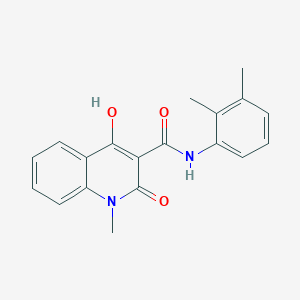![molecular formula C29H30BrN3O5S B12054408 N-(5-Bromobenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 476483-22-4](/img/structure/B12054408.png)
N-(5-Bromobenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Bromo benzo[d]tiazol-2-il)-2,7,7-trimetil-5-oxo-4-(2,4,5-trimetoxifenil)-1,4,5,6,7,8-hexahidroquinolina-3-carboxamida es un compuesto orgánico complejo que presenta un anillo benzotiazol, un anillo quinolina y varios grupos funcionales. Este compuesto es de interés debido a sus posibles actividades biológicas y aplicaciones en química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(5-Bromo benzo[d]tiazol-2-il)-2,7,7-trimetil-5-oxo-4-(2,4,5-trimetoxifenil)-1,4,5,6,7,8-hexahidroquinolina-3-carboxamida se puede lograr mediante síntesis orgánica de varios pasos. Un método común involucra la reacción de Biginelli, que es una reacción de condensación de tres componentes que involucra un aldehído, un éster β-ceto y urea o tiourea. Las condiciones de reacción generalmente incluyen catalizadores ácidos y temperaturas elevadas .
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la reacción de Biginelli para la síntesis a gran escala. Esto podría incluir el uso de reactores de flujo continuo para mejorar el rendimiento y la eficiencia, así como el desarrollo de métodos de purificación robustos para garantizar la pureza del compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(5-Bromo benzo[d]tiazol-2-il)-2,7,7-trimetil-5-oxo-4-(2,4,5-trimetoxifenil)-1,4,5,6,7,8-hexahidroquinolina-3-carboxamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto, modificando potencialmente su actividad biológica.
Reactivos y condiciones comunes
Los reactivos comunes para estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción varían según la transformación deseada, pero a menudo implican solventes como diclorometano o etanol y temperaturas que van desde la temperatura ambiente hasta el reflujo .
Productos principales
Los productos principales de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir compuestos con grupos carbonilo adicionales, mientras que las reacciones de sustitución pueden introducir varios grupos alquilo o arilo .
Aplicaciones Científicas De Investigación
Química: El compuesto se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas.
Medicina: El compuesto podría investigarse por su potencial como agente terapéutico en diversas enfermedades.
Industria: Podría utilizarse en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de N-(5-Bromo benzo[d]tiazol-2-il)-2,7,7-trimetil-5-oxo-4-(2,4,5-trimetoxifenil)-1,4,5,6,7,8-hexahidroquinolina-3-carboxamida probablemente implique la interacción con dianas moleculares específicas como enzimas o receptores. Los anillos benzotiazol y quinolina pueden interactuar con macromoléculas biológicas, inhibiendo o modulando potencialmente su actividad. Las vías y objetivos exactos requerirían una mayor investigación a través de ensayos bioquímicos y modelado molecular .
Comparación Con Compuestos Similares
Compuestos similares
Derivados de benzotiazol: Compuestos como la 2-aminobenzotiazol y el benzotiazol-2-tiol comparten la estructura del anillo benzotiazol y exhiben actividades biológicas similares.
Derivados de quinolina: Compuestos como la quinina y la cloroquina contienen el anillo quinolina y son conocidos por sus propiedades antimaláricas.
Singularidad
N-(5-Bromo benzo[d]tiazol-2-il)-2,7,7-trimetil-5-oxo-4-(2,4,5-trimetoxifenil)-1,4,5,6,7,8-hexahidroquinolina-3-carboxamida es único debido a su combinación de anillos benzotiazol y quinolina, junto con los sustituyentes específicos que pueden conferir actividades biológicas y reactividad química distintas .
Propiedades
Número CAS |
476483-22-4 |
|---|---|
Fórmula molecular |
C29H30BrN3O5S |
Peso molecular |
612.5 g/mol |
Nombre IUPAC |
N-(5-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C29H30BrN3O5S/c1-14-24(27(35)33-28-32-17-9-15(30)7-8-23(17)39-28)25(26-18(31-14)12-29(2,3)13-19(26)34)16-10-21(37-5)22(38-6)11-20(16)36-4/h7-11,25,31H,12-13H2,1-6H3,(H,32,33,35) |
Clave InChI |
GHHKHNBJQZMEPF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3OC)OC)OC)C(=O)NC4=NC5=C(S4)C=CC(=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(5Z)-3-benzyl-5-{[(3-hydroxyphenyl)amino]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12054340.png)
![(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054347.png)

![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12054363.png)
![2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate](/img/structure/B12054371.png)
![(2S)-N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]butanediamide](/img/structure/B12054378.png)

![(1R*,5R*)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride](/img/structure/B12054383.png)
![2-methoxyethyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12054389.png)

![[2-ethoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12054402.png)
